2-Hydroxy-4-phenylpentanoic acid
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Overview
Description
2-Hydroxy-4-phenylpentanoic acid is an organic compound with a hydroxyl group and a phenyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a sequence of hydrolysis, decarboxylation, diazotization, and hydroxylation . This method is noted for its simplicity, cost-effectiveness, and safety.
Industrial Production Methods: In industrial settings, the production of this compound often employs biocatalytic asymmetric reduction techniques. For instance, the reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases has been shown to be highly efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Formation of 2-oxo-4-phenylpentanoic acid.
Reduction: Formation of 2-hydroxy-4-phenylpentanol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
2-Hydroxy-4-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of various bioactive compounds.
Biology: It is used in the study of enzyme inhibitors and metabolic pathways.
Industry: It is utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-phenylpentanoic acid involves its interaction with specific molecular targets. For instance, as a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure . The hydroxyl and phenyl groups play crucial roles in binding to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
3-Amino-2-hydroxy-3-phenylpropanoic acid: Used as an aminopeptidase N inhibitor.
4-Hydroxy-2-pentanone: Undergoes similar oxidation and reduction reactions.
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
Uniqueness: 2-Hydroxy-4-phenylpentanoic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxy-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
InChI Key |
KWTMISNKBLBMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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